

# Toxicological Profile and Safety Assessment of (-)-Citronellal: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(-)-Citronellal, a naturally occurring monoterpenoid aldehyde, is a principal component of citronella oil, renowned for its characteristic lemon-like scent. It is widely utilized in the fragrance, cosmetic, and food industries. As its applications expand, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data on (-)-Citronellal, detailing experimental methodologies and exploring its metabolic fate and mechanisms of toxicity.

### **Acute Toxicity**

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For **(-)-Citronellal**, these studies have primarily focused on the oral, dermal, and inhalation routes of exposure.

#### **Data Presentation**



Test	Species	Route	Endpoint	Value (mg/kg)	Reference
Acute Oral Toxicity	Rat	Oral	LD50	2420	[1]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	>2500	[1]

Table 1: Acute Toxicity of (-)-Citronellal

#### **Experimental Protocols**

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of **(-)-Citronellal** is typically determined using a stepwise procedure with a limited number of animals. The protocol involves the following key steps:

- Animal Model: Young adult female rats are commonly used.
- Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.
- Administration: The test substance is administered by oral gavage.
- Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
- Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the LD50 can be estimated.

Acute Dermal Toxicity (as per OECD Guideline 402)

The assessment of acute dermal toxicity generally follows this protocol:

- Animal Model: Adult rabbits are the preferred species.
- Application: A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area).



- Exposure: The application site is covered with a porous gauze dressing for 24 hours.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for 14 days.

# Irritation and Sensitization Skin and Eye Irritation

(-)-Citronellal has been shown to cause skin and eye irritation.[2]

#### Skin Sensitization

Studies utilizing the Local Lymph Node Assay (LLNA) have investigated the skin sensitization potential of citronella oil, which contains (-)-Citronellal as a major component. In one study, citronella oil was found to be non-sensitizing.[3] However, it is important to note that the sensitization potential of pure (-)-Citronellal may differ from that of the essential oil.

**Data Presentation** 

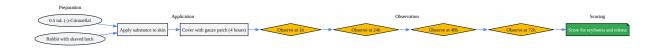
Test	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[4]
Eye Irritation	Not specified	Causes serious eye irritation	[2]
Skin Sensitization (LLNA) (Citronella Oil)	Mouse	Negative	[3]

Table 2: Irritation and Sensitization of (-)-Citronellal and related substances

### **Experimental Protocols**

Skin Irritation (as per OECD Guideline 404)





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Caption: Workflow for a typical skin irritation study.

Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)



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Caption: Experimental workflow for the Local Lymph Node Assay.

# **Repeated-Dose Toxicity**

Data on the repeated-dose toxicity of **(-)-Citronellal** is limited. Studies on the related compound, citronellol, have shown a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day in a 90-day oral toxicity study in rats.[5] However, it is crucial to note that these findings may not be directly applicable to **(-)-Citronellal**.

## Genotoxicity

Genotoxicity assays are essential for identifying substances that can induce genetic damage.



**Data Presentation** 

Test	Test System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium TA100, TA98, TA97, TA102	Not specified	Negative for mutagenicity, but toxic to TA100	[6]
Chromosomal Aberration	Chinese hamster ovary cells	Not specified	Weak evidence of clastogenicity	[7]
Sister Chromatid Exchange	Chinese hamster ovary cells	Not specified	Negative	[7]

Table 3: Genotoxicity of (-)-Citronellal

#### **Experimental Protocols**

Ames Test (Bacterial Reverse Mutation Assay) (as per OECD Guideline 471)



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Caption: General workflow of the Ames test.

# Carcinogenicity

There are currently no long-term carcinogenicity studies available for (-)-Citronellal.



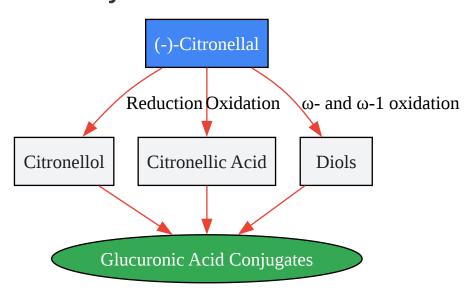
### **Reproductive and Developmental Toxicity**

Specific studies on the reproductive and developmental toxicity of **(-)-Citronellal** are lacking. However, developmental toxicity has been observed in chicken embryos exposed to citronellal, with malformations primarily in the craniofacial area.[8]

#### **Metabolism and Toxicokinetics**

The metabolism of (+)-citronellal has been studied in rabbits. The primary metabolic pathways involve oxidation and reduction reactions.[5]

#### **Metabolic Pathway**



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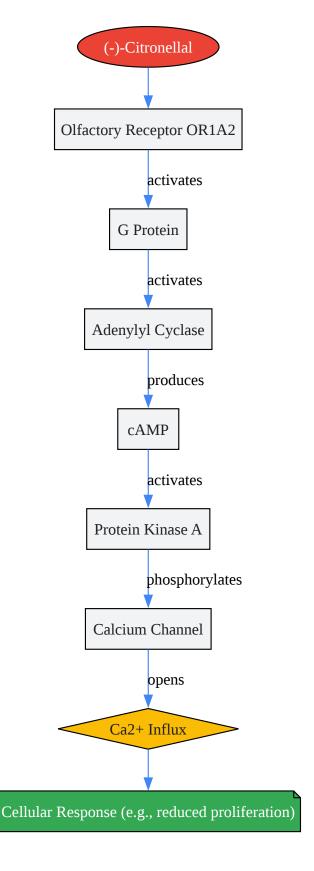
Caption: Proposed metabolic pathway of (-)-Citronellal.

# **Signaling Pathways of Toxicity**

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of (-)-Citronellal. One study demonstrated that (-)-Citronellal can induce transient Ca2+ signals in hepatocarcinoma cells by activating a cAMP-dependent signaling pathway, potentially through an olfactory receptor.[9]

#### **Signaling Pathway**





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Caption: Signaling pathway of (-)-Citronellal in hepatocarcinoma cells.



#### Conclusion

The available toxicological data for **(-)-Citronellal** indicates a low order of acute toxicity via the oral and dermal routes. It is considered a skin and eye irritant. While some in vitro genotoxicity studies have been conducted, with mixed results, there is a notable lack of comprehensive data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity specifically for **(-)-Citronellal**. The metabolic pathways involve oxidation and reduction, leading to the formation of more polar metabolites that are subsequently conjugated and excreted. Emerging research is beginning to uncover the specific signaling pathways through which **(-)-Citronellal** exerts its biological effects.

For a complete and robust safety assessment, further studies are warranted to address the existing data gaps, particularly in the areas of chronic toxicity and reproductive effects. Such data are crucial for establishing safe exposure limits and ensuring the continued safe use of (-)-Citronellal in various consumer and industrial applications. Professionals in drug development and research should consider these data gaps when evaluating the potential of (-)-Citronellal for new applications.

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